molecular formula C35H54Cl2N4O4 B12377507 Bivamelagon (hydrochloride)

Bivamelagon (hydrochloride)

Cat. No.: B12377507
M. Wt: 665.7 g/mol
InChI Key: DPMKLJUIFGHPGV-HNKKTDSXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bivamelagon (hydrochloride) involves multiple steps, starting from the appropriate precursors. The detailed synthetic route is often proprietary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of Bivamelagon (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bivamelagon (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Bivamelagon (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Bivamelagon (hydrochloride) exerts its effects by binding to and activating the melanocortin receptor 4 (MC4R). This activation leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase and the increase in cyclic adenosine monophosphate (cAMP) levels. These signaling pathways ultimately result in the modulation of energy homeostasis, inflammation, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bivamelagon (hydrochloride) is unique due to its specific structure and high affinity for MC4R. This makes it a valuable tool in research and potential therapeutic applications, particularly in conditions where MC4R activity is implicated .

Properties

Molecular Formula

C35H54Cl2N4O4

Molecular Weight

665.7 g/mol

IUPAC Name

N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carbonyl]-5-(morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl-N-(4-methylcyclohexyl)propanamide;hydrochloride

InChI

InChI=1S/C35H53ClN4O4.ClH/c1-23(2)32(41)40(27-13-7-24(3)8-14-27)28-19-31(34(43)37-15-17-44-18-16-37)39(20-28)33(42)30-22-38(35(4,5)6)21-29(30)25-9-11-26(36)12-10-25;/h9-12,23-24,27-31H,7-8,13-22H2,1-6H3;1H/t24?,27?,28-,29-,30+,31-;/m0./s1

InChI Key

DPMKLJUIFGHPGV-HNKKTDSXSA-N

Isomeric SMILES

CC1CCC(CC1)N([C@H]2C[C@H](N(C2)C(=O)[C@@H]3CN(C[C@H]3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl

Canonical SMILES

CC1CCC(CC1)N(C2CC(N(C2)C(=O)C3CN(CC3C4=CC=C(C=C4)Cl)C(C)(C)C)C(=O)N5CCOCC5)C(=O)C(C)C.Cl

Origin of Product

United States

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